molecular formula C14H11Cl2N3O3 B1344211 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide CAS No. 247569-82-0

2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide

Cat. No. B1344211
M. Wt: 340.2 g/mol
InChI Key: CAQJCULNKULRGE-UHFFFAOYSA-N
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Description

The compound 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide is a derivative of benzamide with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related benzamide derivatives and their biological activities. For instance, benzamide derivatives have been studied for their hypoxia-selective cytotoxicity, antiarrhythmic activity, and interactions with DNA .

Synthesis Analysis

The synthesis of benzamide derivatives often involves multiple steps, including the displacement of halogen groups, reduction of nitro groups, and cyclization reactions. For example, the synthesis of hypoxia-selective cytotoxins involves the displacement of chloro groups with diethanolamine, followed by dimesylation and mesylate displacement with LiCl . Similarly, the synthesis of 2-amino-4-chlorocyanobenzene, a related compound, involves cyanidation, hydrogenation, and reaction with sodium azide to form a tetrazole derivative .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of amide groups, nitro groups, and various substituents such as chloro or amino groups. Spectroscopic techniques like 1H-NMR, UV-Vis, FT-IR, and FT-Raman, along with X-ray crystallography and DFT calculations, are used to characterize these structures. For instance, studies have shown that the amide unit can function as both a hydrogen bond donor and acceptor, forming strong intermolecular hydrogen bonds .

Chemical Reactions Analysis

Benzamide derivatives undergo various chemical reactions, including enzymatic and radiolytic reductions. The reduction of nitro groups to amines or hydroxylamines is a key reaction, which can significantly alter the cytotoxicity of the compounds. For example, the reduction of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide leads to the formation of more cytotoxic amino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of nitro groups and halogen substituents can affect the electron affinity and reduction potential of these compounds. For example, regioisomers of a hypoxia-selective cytotoxin with meta-disposed nitro groups showed different reduction potentials and cytotoxicities compared to ortho or para isomers . Additionally, Ni(II) complexes with 2-aminobenzamide ligands have been characterized by their stoichiometry, non-electrolytic nature, and octahedral geometry .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Isoquinolin-1-ones : 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide, closely related to 4-methyl- and 4-benzyl-5-aminoisoquinolin-1-ones, has been synthesized using Pd-catalyzed cyclizations, providing insights into its potential utility in the synthesis of water-soluble PARP-1 inhibitors (Dhami et al., 2009).
  • Formation of Chlorantraniliprole : The compound is used in a series of reactions, including esterification, reduction, chlorination, and aminolysis, leading to the synthesis of chlorantraniliprole, indicating its role in synthesizing agriculturally significant compounds (Yi-fen et al., 2010).

Bioavailability and Metabolism Studies

  • Metabolism and Mutagenicity of GW9662 : The bioavailability and metabolism of 2-chloro-5-nitro-N-phenylbenzamide, a compound structurally similar to 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide, have been studied. It revealed that its mutagenicity depends on nitroreduction and its systemic circulation is predominantly in the form of its reduced metabolite (Kapetanovic et al., 2012).

Pharmaceutical Applications

  • Antiarrhythmic Activity : Derivatives of N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides, structurally related to 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide, have been synthesized and studied for their antiarrhythmic activities, indicating potential in cardiac therapeutics (Likhosherstov et al., 2014).

Safety And Hazards

This involves a description of how to safely handle and store the compound, as well as the risks associated with exposure to the compound.


Future Directions

This involves a discussion of potential future research directions, such as new reactions that the compound could undergo, or new applications for the compound in fields like medicine or materials science.


I hope this helps! If you have any other questions, feel free to ask.


properties

IUPAC Name

2-amino-N-[(3,4-dichlorophenyl)methyl]-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O3/c15-11-3-1-8(5-12(11)16)7-18-14(20)10-6-9(19(21)22)2-4-13(10)17/h1-6H,7,17H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQJCULNKULRGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625843
Record name 2-Amino-N-[(3,4-dichlorophenyl)methyl]-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide

CAS RN

247569-82-0
Record name 2-Amino-N-[(3,4-dichlorophenyl)methyl]-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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